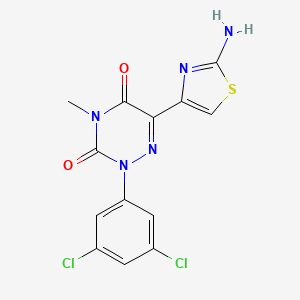

6-(2-amino-1,3-thiazol-4-yl)-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

Descripción

6-(2-amino-1,3-thiazol-4-yl)-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a triazine-dione derivative characterized by a central 1,2,4-triazine-3,5-dione core substituted with a 2-amino-1,3-thiazol-4-yl group at position 6, a 3,5-dichlorophenyl group at position 2, and a methyl group at position 4.

Propiedades

IUPAC Name |

6-(2-amino-1,3-thiazol-4-yl)-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N5O2S/c1-19-11(21)10(9-5-23-12(16)17-9)18-20(13(19)22)8-3-6(14)2-7(15)4-8/h2-5H,1H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGLKKWUHYRNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=NN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 6-(2-amino-1,3-thiazol-4-yl)-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic derivative that incorporates both thiazole and triazine moieties. This structural composition suggests potential biological activity in various therapeutic areas, particularly in antimicrobial and anticancer applications.

Structural Characteristics

This compound features:

- A thiazole ring, known for its diverse biological activities.

- A triazine core that enhances its pharmacological properties.

- A dichlorophenyl substituent which may influence its interaction with biological targets.

Biological Activity Overview

Research on similar compounds indicates a range of biological activities including antimicrobial, anticancer, and anticonvulsant effects.

Antimicrobial Activity

Compounds with thiazole and triazine structures have shown significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of thiazole exhibited potent activity against Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

- The presence of electron-withdrawing groups (like Cl) in the phenyl ring has been correlated with enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of compounds featuring thiazole and triazine moieties is well-documented:

- A series of thiazole derivatives were tested against various cancer cell lines, showing promising cytotoxic effects. Notably, modifications to the structure significantly influenced the activity levels .

- In vitro studies indicated that certain thiazole derivatives achieved IC50 values lower than traditional chemotherapeutics like doxorubicin .

Anticonvulsant Activity

Some thiazole-based compounds have also been evaluated for their anticonvulsant properties:

- In a picrotoxin-induced convulsion model, specific derivatives demonstrated significant seizure protection .

Case Studies and Research Findings

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The triazine moiety may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Cellular Interaction : The thiazole ring can facilitate binding to cellular receptors or enzymes due to its planar structure and electron density.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and triazine frameworks. Specifically, derivatives of 1,2,4-triazoles have demonstrated significant activity against a range of pathogens. For instance:

- Antibacterial Properties : Compounds similar to 6-(2-amino-1,3-thiazol-4-yl)-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Research indicates that thiazole derivatives possess antifungal properties against drug-resistant strains of Candida and other fungi . The incorporation of dichlorophenyl groups enhances this activity.

Anticonvulsant Properties

The anticonvulsant potential of thiazole and triazole derivatives has been extensively studied. For example:

- Compounds with similar structures have been evaluated for their effectiveness in models of epilepsy. They exhibited protective effects in picrotoxin-induced seizures . The structure-activity relationship (SAR) studies suggest that modifications at the thiazole position can significantly enhance anticonvulsant activity.

Case Study 1: Synthesis and Testing

A study synthesized several thiazole-triazine hybrids and tested their anticonvulsant properties in animal models. The results indicated that specific substitutions on the phenyl ring significantly improved efficacy. For instance:

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Compound A | 18.4 | 170.2 | 9.2 |

| Compound B | 24.0 | 200.0 | 8.3 |

This demonstrates the potential for developing new anticonvulsants based on the thiazole-triazine scaffold .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of synthesized thiazole derivatives against various bacterial strains. The study reported:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound C | 0.09 | Anti-tubercular |

| Compound D | 0.25 | Broad-spectrum antibacterial |

These findings suggest that modifications to the triazine core can lead to compounds with enhanced antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs and related triazine-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:

Key Observations:

Substituent Impact on Activity: The 3,5-dichlorophenyl group in the target compound and methazole enhances lipophilicity, critical for membrane penetration. However, methazole’s oxadiazolidine-dione core targets plant systems, whereas the triazine-dione core in the target compound may favor mammalian targets. Amino-thiazole vs. piperazine-fluoroethoxy groups: The amino-thiazole in the target compound could enable hydrogen bonding with enzymes or receptors, contrasting with [18F]FECUMI-101’s piperazine-fluoroethoxy group, which facilitates 5-HT1A receptor binding .

Synthetic Complexity :

- [18F]FECUMI-101 requires radiosynthesis with [18F]fluoride and HPLC purification, yielding 20–25% radiochemical purity . The target compound’s synthesis is likely less complex due to the absence of radiolabeling.

Therapeutic Potential: Compared to DAAO inhibitors (e.g., 6-hydroxy-triazine-diones ), the target compound’s dichlorophenyl and amino-thiazole groups may shift activity toward antimicrobial or CNS targets, though empirical data is needed.

Commercial and Developmental Status :

- Several analogs (e.g., 321538-37-8 ) are discontinued, highlighting challenges in triazine-dione drug development. The target compound’s structural uniqueness may offer unexplored therapeutic avenues.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer : The compound’s synthesis likely involves cyclization of thiourea intermediates with heterocyclic precursors. For example, describes analogous triazine derivatives synthesized via acid-catalyzed cyclization of thioureas with aryl isothiocyanates. Key steps include:

- Step 1 : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thioureas.

- Step 2 : Cyclization with acids (e.g., HCl) to yield oxadiazinane-thiones or triazinane-thiones .

To ensure purity, use column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm via HPLC (>95% purity) and 1H/13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Q. How can structural characterization be performed to validate the compound’s identity?

Methodological Answer :

- NMR Spectroscopy : Analyze aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm) in 1H NMR. 13C NMR should confirm carbonyl (C=O, ~165–175 ppm) and thiazole/thiadiazine carbons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]+ (calculated for C₁₅H₁₁Cl₂N₅O₂S: 410.01).

- X-ray Crystallography : For definitive conformation, grow single crystals via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as antimicrobial or antitumor potential?

Methodological Answer :

- In Vitro Assays :

- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values (µg/mL) to controls like ciprofloxacin .

- Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values can be correlated with structural analogs (e.g., ’s thiazolidinediones with IC₅₀ <10 µM) .

- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation (DCFH-DA probe) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, shows dichlorophenyl groups enhance cytotoxicity, while methyl groups on triazine reduce solubility .

- Meta-Analysis : Use computational tools (e.g., molecular docking with PDB 7YY ligand-binding sites) to predict binding affinities and validate via SPR or ITC .

- Reproducibility Checks : Standardize assay conditions (e.g., serum-free media, passage number) to minimize variability .

Q. How can environmental stability and degradation pathways be studied for this compound?

Methodological Answer :

- Hydrolytic Stability : Incubate in buffers (pH 2–10) at 37°C. Monitor degradation via LC-MS; identify products (e.g., ’s abiotic transformation products like dechlorinated analogs) .

- Photodegradation : Expose to UV light (λ=254 nm) in aqueous solutions. Use HPLC-MS/MS to detect intermediates (e.g., hydroxylated or ring-opened derivatives) .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

Methodological Answer :

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., EGFR kinase, PDB ID 7YY). Prioritize poses with lowest ∆G values (<-8 kcal/mol) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD <2 Å).

Methodological Challenges

Q. What techniques address low solubility in bioactivity assays?

Methodological Answer :

Q. How can researchers mitigate synthetic byproducts during scale-up?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.